4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Description
Properties
IUPAC Name |
4,6-dichloro-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYOEMCYNGQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743259 | |
| Record name | 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188236-02-3 | |
| Record name | 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the benzothiazole family and features a unique structure that includes two chlorine atoms and a carbonitrile group. Its molecular formula is CHClNS, with a molecular weight of approximately 219.09 g/mol. This article explores its antimicrobial and antitumor properties, synthesis methods, and relevant case studies.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to act as an inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition is critical for its antibacterial effects against various pathogens.
- Mechanism of Action : The compound's electron-withdrawing groups enhance its reactivity, allowing it to effectively bind to the active sites of bacterial enzymes, thereby disrupting their function.
Antitumor Activity
In addition to its antimicrobial properties, derivatives of this compound have demonstrated promising cytotoxic effects against multiple cancer cell lines, including those from gastric, colon, liver, breast cancers, and nasopharyngeal carcinoma.
- Cytotoxic Studies : Various studies have indicated that these derivatives can induce apoptosis in cancer cells through mechanisms that may involve the activation of caspases and the modulation of cell cycle progression.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Palladium-Catalyzed Reactions : These reactions involve cyclization processes that facilitate the formation of the benzothiazole ring.
- Nucleophilic Substitution Reactions : The presence of chlorine atoms allows for further functionalization through nucleophilic attack.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Hydroxybenzo[d]thiazole-2-carbonitrile | Hydroxy group at position 6 | Exhibits different reactivity patterns due to hydroxyl substitution. |
| 5-Chlorobenzo[d]thiazole-2-carbonitrile | Chlorine at position 5 | Shows distinct biological activity profiles compared to dichloro derivatives. |
| 7-Chlorobenzo[d]thiazole-2-carbonitrile | Chlorine at position 7 | May have varied interactions with biological targets due to positional differences. |
| 4-Aminobenzo[d]thiazole-2-carbonitrile | Amino group at position 4 | Displays different pharmacological properties due to amino substitution. |
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Example: Derivatives were tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones greater than those observed for control drugs like ciprofloxacin.
-
Anticancer Potential : Another research focused on the cytotoxic effects of these derivatives on various cancer cell lines revealed IC values in the low micromolar range, indicating potent anticancer activity.
- Example: In vitro assays indicated that certain derivatives could reduce cell viability in gastric cancer cells by over 70% at concentrations as low as 10 µM.
Comparison with Similar Compounds
Table 1: Comparative Physical Data
Key Observations :
- Melting Points: Dichloro derivatives (e.g., 4,5-dichloro, 171–172°C) exhibit higher thermal stability than mono-chloro (129–130°C) or methoxy analogs (140–141°C), likely due to stronger halogen-based intermolecular forces.
- Substituent Effects : Methoxy groups reduce melting points compared to halogens but enhance solubility in polar solvents. Fluorine substituents (4,6-difluoro, 100–101°C) lower symmetry, reducing packing efficiency.
- Synthetic Yields : Electron-withdrawing substituents (e.g., Cl, Br) generally result in lower yields (24–49%) compared to methoxy derivatives (65%), possibly due to steric or electronic hindrance during cyclization.
Spectral and Electronic Properties
Table 2: NMR and Electronic Characteristics
Key Observations :
- NMR Trends : Chlorine substituents deshield adjacent protons (e.g., 7.83 ppm for 4,5-dichloro), while methoxy groups shield aromatic protons (6.61–6.92 ppm).
- Electronic Effects : The nitrile IR stretch remains consistent (~2223–2233 cm⁻¹), but substituents alter electron density; methoxy groups reduce electrophilicity at the thiazole core compared to halogens.
Preparation Methods
Table 1: Synthesis Methods and Key Parameters
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Pd catalyst, phosphine ligands, inert atmosphere, heat | 60–75 | High regioselectivity, efficient ring closure | Requires expensive catalysts |
| Cyclocondensation | 4,6-Dichlorobenzaldehyde, thiourea, sodium acetate, reflux | ~68 | Cost-effective, straightforward | Moderate yield, purification needed |
| Nucleophilic Substitution | Chlorinated benzothiazole, nucleophiles | Variable | Functional group diversification | Limited to substitution steps |
| Appel’s Salt Method | 4,5-Dichloro-1,2,3-dithiazolium chloride, aromatic amines | Variable | Precise halogenation control | Specialized reagent, less common |
Spectroscopic Characterization Supporting Synthesis
- Infrared (IR) Spectroscopy : Identification of nitrile group via sharp C≡N stretch around 2220 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) : Aromatic proton signals deshielded by chlorine substituents; nitrile carbon observed near 116 ppm in $$^{13}C$$ NMR.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 229 confirming molecular weight.
These techniques confirm the successful synthesis and purity of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile.
Retrosynthesis and Synthetic Planning
- Direct cyclization from halogenated aldehydes and sulfur sources.
- Use of palladium catalysis for efficient ring formation.
- Strategic halogenation steps to achieve desired substitution patterns.
Summary of Preparation Strategy
The preparation of this compound is best approached by selecting a method based on desired scale, regioselectivity, and available reagents:
- For small-scale, cost-effective synthesis , cyclocondensation of 4,6-dichlorobenzaldehyde with thiourea is preferred.
- For high regioselectivity and structural precision , palladium-catalyzed cyclization or Appel’s salt-mediated synthesis is advantageous.
- Post-synthesis functional modifications can be achieved via nucleophilic substitution on the chlorinated positions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile, and what are their respective advantages?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving chloroacetic acid and aromatic aldehydes in the presence of fused sodium acetate, followed by cyclization (yield ~68%). Alternatively, Appel’s salt (4,5-Dichloro-1,2,3-dithiazolium chloride) is used to introduce the thiazole ring, enabling regioselective chlorination. The former method is cost-effective for small-scale synthesis, while the latter offers precise control over halogenation patterns .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identification of nitrile (C≡N) stretches (~2220 cm⁻¹) and NH/OH vibrations (~3420 cm⁻¹) .
- NMR : NMR resolves aromatic protons and substituent effects (e.g., singlet for =CH at δ 7.94 ppm), while NMR confirms nitrile carbon signals (~116 ppm). Advanced 2D NMR (HMBC, HMQC) clarifies long-range correlations in fused-ring systems .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386) validate the molecular formula .
Advanced Research Questions
Q. What challenges arise in achieving regioselective chlorination during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Competing chlorination at adjacent positions (e.g., C-5 vs. C-6) can occur due to electron-rich aromatic systems. Strategies include:
- Temperature Control : Lower reaction temperatures favor kinetic products (e.g., 4,6-dichloro over 4,5-dichloro isomers) .
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitriles) to deactivate specific sites .
- Computational Modeling : Pre-screening reaction pathways using Gaussian software to predict regioselectivity .
Q. How can contradictory NMR data be resolved when characterizing substituted benzothiazole derivatives?
- Methodological Answer : Contradictions often stem from overlapping peaks or dynamic exchange processes. Solutions include:
- Variable-Temperature NMR : Resolves broadening caused by tautomerism (e.g., thione-thiol equilibria) .
- Deuterated Solvents : DMSO-d6 suppresses proton exchange, sharpening NH signals .
- COSY and NOESY : Maps coupling networks to distinguish between structural isomers .
Q. What are the best practices for optimizing reaction yields in multi-step syntheses of halogenated benzothiazoles?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
